molecular formula C16H13ClO2 B3030020 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 85502-87-0

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B3030020
CAS RN: 85502-87-0
M. Wt: 272.72 g/mol
InChI Key: KGKFNDADSPFRCJ-NYYWCZLTSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-chloro-3-methoxybenzylidenepropan-2-one, is a synthetic aromatic compound that has been studied for its potential use in many applications. The compound has a molecular weight of 212.6 g/mol and a boiling point of 352.5 °C. It is a white crystalline solid with a pungent odor and a melting point of 93-95 °C. It is slightly soluble in water and soluble in ethanol, acetone, and ethyl acetate.

Scientific Research Applications

Optical and Electronic Properties

  • Nonlinear Optical and Charge Transport Properties : A study by Shkir et al. (2019) highlighted the nonlinear optical (NLO) properties and charge transport features of chalcone derivatives, including 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. These compounds demonstrated significant intra- and inter-molecular charge transport, making them suitable for semiconductor devices due to their potential as n-type organic semiconductor materials (Shkir et al., 2019).

Fluorescence and Charge Transfer

  • Fluorescence Conversion in Organic Charge Transfer Cocrystals : Zhao et al. (2017) investigated chalcone derivatives in the context of charge-transfer cocrystals. These complexes exhibited significant red-shift in fluorescence due to charge-transfer interactions, suggesting applications in opto-electronic materials (Zhao et al., 2017).

Molecular Structure and Electronic Properties

  • Molecular Structure Analysis : Najiya et al. (2014) analyzed the molecular structure of a similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. This study provided insights into the stability, hyper-conjugative interactions, and charge delocalization of the molecule, which are essential for understanding its chemical behavior (Najiya et al., 2014).
  • Electronic Properties and Chemical Reactivity : Adole et al. (2020) focused on the geometrical, electronic, and chemical reactivity aspects of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Their findings, including the analysis of molecular electrostatic potential and HOMO-LUMO transitions, are relevant for understanding the behavior of similar chalcone derivatives (Adole et al., 2020).

Optical Nonlinearity and Potential Applications

  • Optical Nonlinearity and Applications : Shetty et al. (2017) synthesized chalcone derivatives and assessed their third-order optical nonlinearity. The results indicated potential applications in optical limiting due to their significant nonlinear refractive index and defocusing nonlinearity (Shetty et al., 2017).

Antimicrobial Properties

  • Antimicrobial Activity : Sadgir et al. (2020) studied a chalcone derivative for its antimicrobial properties, finding moderate antimicrobial activity against selected pathogens. This indicates potential pharmaceutical applications for similar chalcone compounds (Sadgir et al., 2020).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFNDADSPFRCJ-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6552-63-2, 85502-87-0
Record name 6552-63-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83482
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-CHLORO-4-METHOXYCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-4'-Chloro-4-methoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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